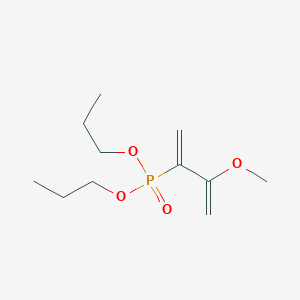
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-methoxybuta-1,3-diene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate typically involves the reaction of 3-methoxybuta-1,3-diene with a suitable phosphonate reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride and zinc chloride as catalysts to facilitate the reaction . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can yield phosphonate hydrides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates.
Aplicaciones Científicas De Investigación
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate exerts its effects involves its interaction with molecular targets through its phosphonate and diene moieties. The electron-rich diene can participate in cycloaddition reactions, while the phosphonate group can form strong bonds with metal ions and other electrophiles. These interactions facilitate various chemical transformations and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate: Similar in structure but with methyl groups instead of propyl groups.
Danishefsky’s diene: An organosilicon compound with a similar diene moiety but different functional groups.
Uniqueness
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate is unique due to its specific combination of a phosphonate group and a 3-methoxybuta-1,3-diene moiety
Propiedades
Número CAS |
73303-97-6 |
|---|---|
Fórmula molecular |
C11H21O4P |
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
2-dipropoxyphosphoryl-3-methoxybuta-1,3-diene |
InChI |
InChI=1S/C11H21O4P/c1-6-8-14-16(12,15-9-7-2)11(4)10(3)13-5/h3-4,6-9H2,1-2,5H3 |
Clave InChI |
VFDOLBSGEXNSCE-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C(=C)C(=C)OC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















